molecular formula C15H14N2 B14620644 Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- CAS No. 60080-03-7

Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-

Cat. No.: B14620644
CAS No.: 60080-03-7
M. Wt: 222.28 g/mol
InChI Key: FSZPQHXMGLVHFG-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- is a nitrogen-containing heterocyclic compound. It is part of the pyrrolo[1,2-a]pyrimidine family, which is known for its diverse biological and pharmacological properties. These compounds are often used in drug design due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction conditions, such as the choice of solvent and temperature, significantly affect the yield. For instance, conducting the reaction in dioxane, pyridine, or acetic acid at 100-120°C can yield different amounts of the product . High yields (up to 94%) are obtained when the reaction is carried out in excess acetylacetone at 140°C .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis systems to scale up the production.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are common.

Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[1,2-a]pyrimidines .

Scientific Research Applications

Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- involves its interaction with various molecular targets. It can inhibit enzymes such as dihydrofolate reductase, thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . This makes it a potential candidate for anticancer and antiviral therapies.

Comparison with Similar Compounds

  • Pyrrolo[2,3-d]pyrimidine
  • Pyrrolo[3,2-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine

Comparison: Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .

Properties

CAS No.

60080-03-7

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C15H14N2/c1-11-8-12(2)17-10-14(9-15(17)16-11)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

FSZPQHXMGLVHFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=CN12)C3=CC=CC=C3)C

Origin of Product

United States

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